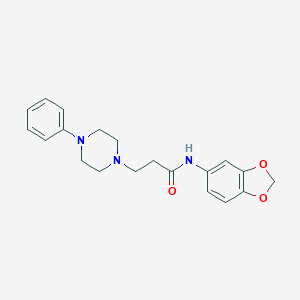
1-Piperazinepropanamide, N-1,3-benzodioxol-5-yl-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinepropanamide, N-1,3-benzodioxol-5-yl-4-phenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as Benzylpiperazine (BZP), and it is a synthetic stimulant that belongs to the class of piperazine derivatives. BZP was initially developed as an anti-parasitic drug, but it was later found to have stimulant properties.
Mechanism of Action
The exact mechanism of action of 1-Piperazinepropanamide, N-1,3-benzodioxol-5-yl-4-phenyl- is not fully understood. However, it is believed to act on the central nervous system by increasing the release of dopamine, norepinephrine, and serotonin. These neurotransmitters are responsible for regulating mood, behavior, and cognition.
Biochemical and Physiological Effects:
1-Piperazinepropanamide, N-1,3-benzodioxol-5-yl-4-phenyl- has been found to have several biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes an increase in energy, alertness, and euphoria. However, it can also cause adverse effects such as anxiety, agitation, and insomnia.
Advantages and Limitations for Lab Experiments
1-Piperazinepropanamide, N-1,3-benzodioxol-5-yl-4-phenyl- has several advantages as a research tool. It is relatively easy to synthesize, and its effects are well-documented. It can be used to study the effects of stimulants on the central nervous system. However, its potential for abuse and adverse effects limits its use in research.
Future Directions
There are several potential future directions for research on 1-Piperazinepropanamide, N-1,3-benzodioxol-5-yl-4-phenyl-. One area of interest is its potential use as a treatment for attention deficit hyperactivity disorder (ADHD). 1-Piperazinepropanamide, N-1,3-benzodioxol-5-yl-4-phenyl- has been found to have similar effects to amphetamines, which are commonly used to treat ADHD. However, further research is needed to determine its safety and efficacy for this application.
Another potential area of research is the development of new psychoactive compounds based on the structure of 1-Piperazinepropanamide, N-1,3-benzodioxol-5-yl-4-phenyl-. These compounds could have similar effects to 1-Piperazinepropanamide, N-1,3-benzodioxol-5-yl-4-phenyl- but with fewer adverse effects and a lower potential for abuse.
Conclusion:
In conclusion, 1-Piperazinepropanamide, N-1,3-benzodioxol-5-yl-4-phenyl- (1-Piperazinepropanamide, N-1,3-benzodioxol-5-yl-4-phenyl-) is a synthetic stimulant that has gained significant attention in the scientific community. It has several potential applications in various fields, including as a research tool and as a treatment for ADHD. However, its potential for abuse and adverse effects limit its use in research and clinical applications. Further research is needed to fully understand its mechanism of action and potential applications.
Scientific Research Applications
1-Piperazinepropanamide, N-1,3-benzodioxol-5-yl-4-phenyl- has been extensively studied for its potential applications in various fields. One of the significant areas of research is its use as a psychoactive drug. 1-Piperazinepropanamide, N-1,3-benzodioxol-5-yl-4-phenyl- has been found to have stimulant properties similar to amphetamines, and it has been used as a recreational drug in some countries. However, due to its potential for abuse, it has been banned in many countries.
properties
CAS RN |
84707-85-7 |
|---|---|
Molecular Formula |
C20H23N3O3 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(4-phenylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C20H23N3O3/c24-20(21-16-6-7-18-19(14-16)26-15-25-18)8-9-22-10-12-23(13-11-22)17-4-2-1-3-5-17/h1-7,14H,8-13,15H2,(H,21,24) |
InChI Key |
IGXPMZOLMUTNGH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

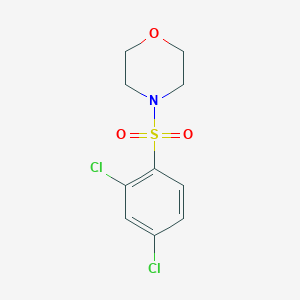
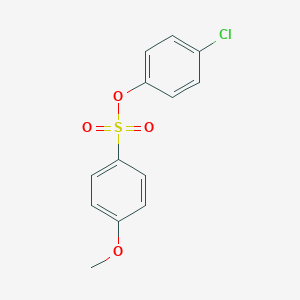
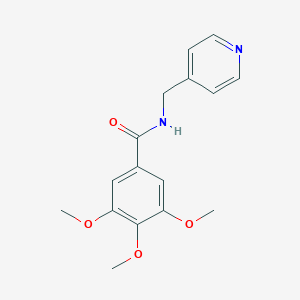

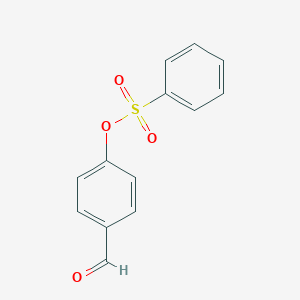


![(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B184949.png)

![1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione](/img/structure/B184956.png)

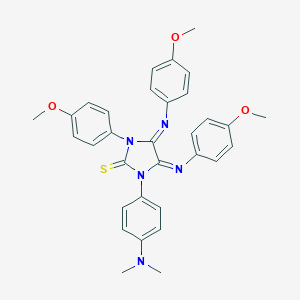
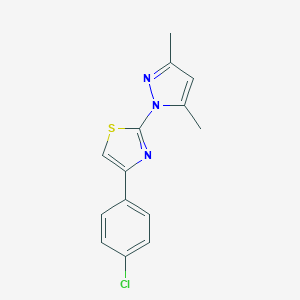
![4-Chloro-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B184962.png)